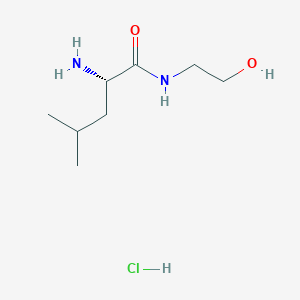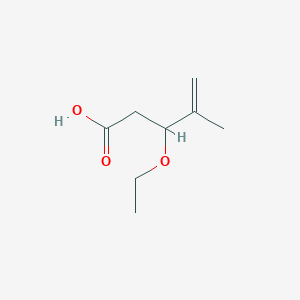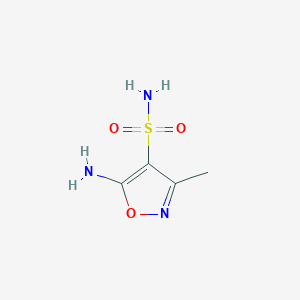
(2S)-2-amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure of “(2S)-2-amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride” is not available in the current resources .Chemical Reactions Analysis
The chemical reactions involving “(2S)-2-amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of “(2S)-2-amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride” are not available in the current resources .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
- Synthesis and Chemical Properties : The chemical synthesis of compounds related to (2S)-2-amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride has been explored in various studies. For instance, the synthesis of 4-amino-4-deoxy-L-arabinose and its reduction product, 1,4-dideoxy-1,4-imino-L-arabinitol, has been detailed, showcasing the versatility of amino sugars in synthesis (Naleway, Raetz, & Anderson, 1988). Additionally, the synthesis of compounds like 2-amino-5-arylpentanoic acids, which are structurally similar, indicates the potential for creating a diverse range of derivatives (Shimohigashi, Lee, & Izumiya, 1976).
Biochemical Decomposition
- Herbicide Decomposition : Research has been conducted on the biochemical decomposition of herbicides such as N-(3,4-dichlorophenyl)-2-methylpentanamide, providing insights into the degradation and transformation of similar chemical structures (Sharabi & Bordeleau, 1969).
Pharmacokinetics and Pharmacodynamics
- Inhibition of Tumor Necrosis Factor : Studies involving analogs like DPC 333, a potent inhibitor of tumor necrosis factor α-converting enzyme, highlight the potential pharmacodynamic and pharmacokinetic properties of related compounds. This research provides a basis for understanding how similar chemical entities might interact with biological systems (Qian et al., 2007).
Antibacterial Activity
- Antibiotics Synthesis : The creation of antibiotics such as 6-(hydroxyethyl)penems, which are 2-substituted with amino acid-related side chains, shows the relevance of such compounds in developing new antibacterial agents. These studies demonstrate the potential for using amino acid derivatives in the field of antibiotic research (Altamura et al., 1995).
Miscellaneous Applications
- Organotin(IV) Complexes : Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized, showcasing the versatility of amino acid derivatives in creating compounds with potential applications in fields like cancer treatment (Basu Baul et al., 2009).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This information is typically obtained through biochemical and pharmacological studies. Unfortunately, the mechanism of action for “(2S)-2-amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride” is not available in the current resources .
Safety and Hazards
The safety and hazards of a compound are typically determined through toxicological studies and are often summarized in a material safety data sheet (MSDS). Unfortunately, the specific safety and hazards information for “(2S)-2-amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride” is not available in the current resources .
Direcciones Futuras
Piperidines, which are structurally similar to the compound , are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, future research could focus on the synthesis, characterization, and biological evaluation of “(2S)-2-amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride” and its derivatives.
Propiedades
IUPAC Name |
(2S)-2-amino-N-(2-hydroxyethyl)-4-methylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-6(2)5-7(9)8(12)10-3-4-11;/h6-7,11H,3-5,9H2,1-2H3,(H,10,12);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAATMPXAZHDQE-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-(2-hydroxyethyl)-4-methylpentanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1378005.png)
![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1378007.png)



![5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride](/img/structure/B1378015.png)



